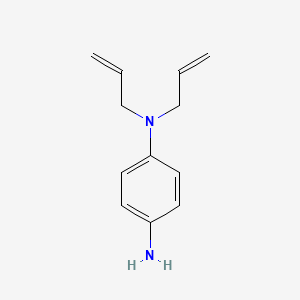
2-Cyclopropylmalonoyl dichloride
Vue d'ensemble
Description
2-Cyclopropylmalonoyl dichloride (2-CPD) is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a pungent odor, and is often used as a reagent in organic synthesis. It is also used in the synthesis of various compounds, such as carboxylic acids, esters, and amides. 2-CPD is a versatile reagent that has been used in a number of scientific research applications, including biochemical and physiological research, drug discovery, and laboratory experiments.
Applications De Recherche Scientifique
2-Cyclopropylmalonoyl dichloride has been used in a variety of scientific research applications. It has been used in biochemical and physiological research, as a reagent for the synthesis of various compounds, and in drug discovery. It has also been used in laboratory experiments, such as the synthesis of carboxylic acids and esters.
Mécanisme D'action
2-Cyclopropylmalonoyl dichloride is an organic compound that is used as a reagent in organic synthesis. It is a colorless liquid with a pungent odor, and is often used as a reagent in organic synthesis. It is also used in the synthesis of various compounds, such as carboxylic acids, esters, and amides. The mechanism of action of 2-Cyclopropylmalonoyl dichloride involves the reaction of 2-bromo-2-methylpropanoic acid with phosphorus oxychloride in the presence of a base, such as sodium hydroxide.
Biochemical and Physiological Effects
2-Cyclopropylmalonoyl dichloride has been used in a variety of biochemical and physiological research applications. It has been used as a reagent for the synthesis of various compounds, and in drug discovery. It has also been used in laboratory experiments, such as the synthesis of carboxylic acids and esters. In addition, 2-Cyclopropylmalonoyl dichloride has been found to have a variety of biochemical and physiological effects, including the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Cyclopropylmalonoyl dichloride in laboratory experiments has several advantages. It is a versatile reagent that can be used in a variety of applications, including the synthesis of carboxylic acids and esters. It is also relatively inexpensive and easy to obtain. However, there are some limitations to the use of 2-Cyclopropylmalonoyl dichloride in laboratory experiments. It is a toxic compound, and must be handled with care. In addition, it is a corrosive material, and can cause skin and eye irritation if it comes into contact with the skin or eyes.
Orientations Futures
The use of 2-Cyclopropylmalonoyl dichloride in scientific research has a number of potential future directions. It can be used to develop new drugs, as well as to study the biochemical and physiological effects of various compounds. In addition, 2-Cyclopropylmalonoyl dichloride can be used in laboratory experiments to synthesize new compounds, such as carboxylic acids and esters. Finally, 2-Cyclopropylmalonoyl dichloride can be used to study the mechanism of action of various compounds, as well as to develop new methods of synthesis.
Propriétés
IUPAC Name |
2-cyclopropylpropanedioyl dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2O2/c7-5(9)4(6(8)10)3-1-2-3/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFSAVUOHGMJDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




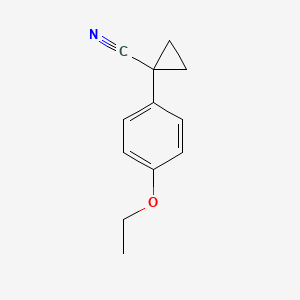
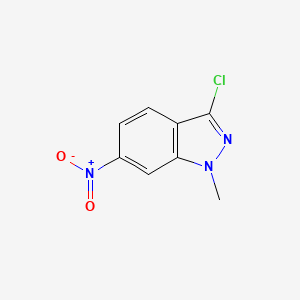
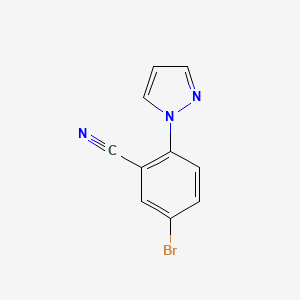
![5-methyl-8-(2-piperidinoethyl)-7,8-dihydro-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3152735.png)


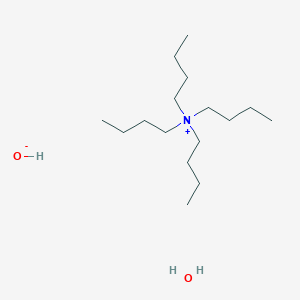
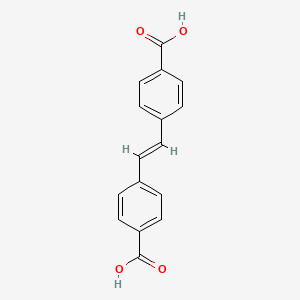
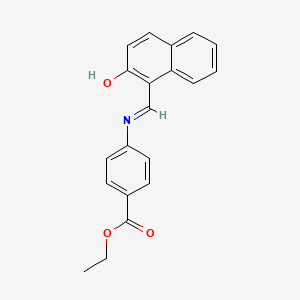

![[2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane](/img/structure/B3152758.png)
